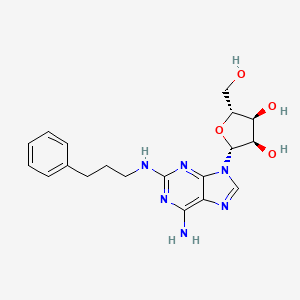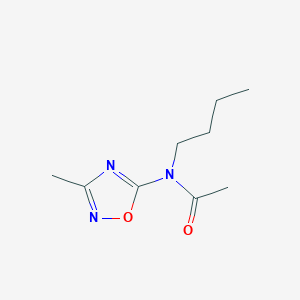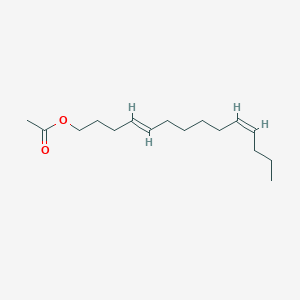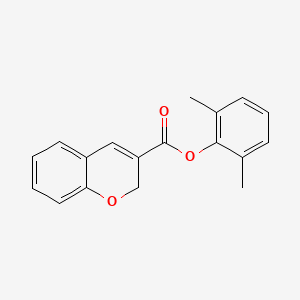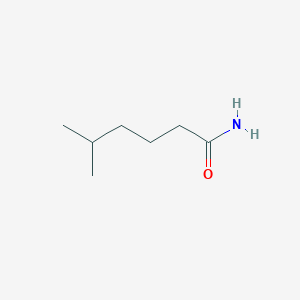![molecular formula C12H14Cl3N3O B12922254 N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide CAS No. 105624-75-7](/img/structure/B12922254.png)
N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide: is a synthetic organic compound that features a unique structure combining a pyrrolidine ring, a trichloromethyl group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via chlorination reactions, often using reagents like trichloromethyl chloroformate.
Coupling with Nicotinamide: The final step involves coupling the trichloromethyl-pyrrolidine intermediate with nicotinamide under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to a dichloromethyl or methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dichloromethyl or methyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nicotinamide moiety may interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)isonicotinamide
Comparison:
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide is unique due to the presence of the nicotinamide moiety, which imparts specific biological activity and potential therapeutic applications.
- The benzamide and isonicotinamide analogs may have different pharmacological profiles and chemical reactivity due to variations in their aromatic rings.
Properties
CAS No. |
105624-75-7 |
|---|---|
Molecular Formula |
C12H14Cl3N3O |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H14Cl3N3O/c13-12(14,15)11(18-6-1-2-7-18)17-10(19)9-4-3-5-16-8-9/h3-5,8,11H,1-2,6-7H2,(H,17,19) |
InChI Key |
CVXFWZJXKJKDHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12922173.png)
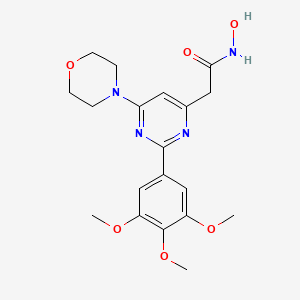
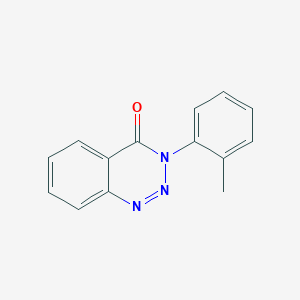
![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
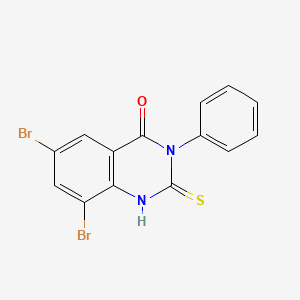
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
